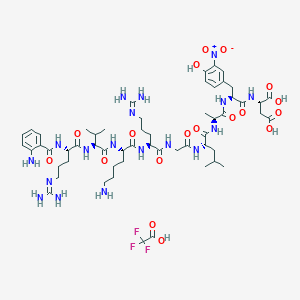

Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is a fluorogenic peptide substrate used in various biochemical assays. It contains anthranilic acid as a fluorescent donor and m-nitro-tyrosine as an acceptor (quencher). This compound is based on the sequence of hemagglutinin and is efficiently cleaved by furin, a subtilisin-like eukaryotic serine endoprotease .

Wirkmechanismus

Target of Action

The primary targets of Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH are furin, a subtilisin-like eukaryotic serine endoprotease, and yapsin 1, a basic residue-specific yeast aspartyl protease . These enzymes play crucial roles in protein processing and maturation.

Mode of Action

This compound is an internally quenched fluorogenic peptide substrate containing anthranilic acid as a fluorescent donor and m-nitro-tyrosine as an acceptor (quencher). It interacts with its targets by binding to the active sites of the enzymes. The sequence of this compound is based on the sequence of hemagglutinin .

Biochemical Pathways

The compound is efficiently cleaved by furin and yapsin 1 . This cleavage event can trigger downstream effects in various biochemical pathways, including protein synthesis and processing. Substrates with charged P1 residues are efficiently hydrolyzed by serine carboxypeptidases when S3-P1 interactions are facilitated .

Pharmacokinetics

Its molecular weight of 124137 g/mol suggests that it may have unique pharmacokinetic characteristics.

Result of Action

The cleavage of this compound by furin and yapsin 1 can lead to changes in cellular processes. For instance, it has been shown to inhibit the influenza virus by binding to the receptor binding domain of the hemagglutinin protein . It also binds to activated carboxy terminal sites on proteins, which are involved in many cellular processes such as cell growth and apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid being coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers .

Industrial Production Methods

Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH undergoes various biochemical reactions, primarily involving enzymatic cleavage. The compound is a substrate for furin, which cleaves the peptide bond between specific amino acids in the sequence .

Common Reagents and Conditions

The enzymatic cleavage reactions typically occur under physiological conditions, with the presence of furin or other proteases. The reactions are often carried out in buffered solutions to maintain the appropriate pH and ionic strength .

Major Products Formed

The major products formed from the enzymatic cleavage of this compound include smaller peptide fragments, which can be analyzed using techniques like mass spectrometry or HPLC .

Wissenschaftliche Forschungsanwendungen

Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is widely used in scientific research, particularly in the study of proteases like furin. Its applications include:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Arg-Val-Arg-Arg-AMC: Another fluorogenic substrate used for measuring protease activity.

Abz-RVKRGLAY(NO₂)E: A similar peptide substrate with a slightly different sequence, also used in protease assays.

Uniqueness

Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is unique due to its specific sequence and the presence of both anthranilic acid and m-nitro-tyrosine, which provide high sensitivity and specificity in fluorogenic assays .

Biologische Aktivität

Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is a synthetic peptide with significant biological activity, particularly in the context of protease inhibition and potential therapeutic applications. Its structure includes various amino acids, including arginine, valine, lysine, and others, which contribute to its functional properties.

- Molecular Formula : C54H84N18O16

- Molar Mass : 1241.36 g/mol

- CAS Number : 174838-79-0

- Storage Conditions : Recommended storage at -15°C to maintain stability .

Biological Activity

This compound exhibits several biological activities, primarily related to its role as a substrate for various proteases. The presence of specific amino acid sequences allows it to interact selectively with enzymes like furin, which is involved in the processing of proproteins into their active forms.

The peptide acts as a substrate for furin-like proteases, which cleave at specific sites within the peptide chain. This cleavage can lead to the activation of various biological pathways, including those involved in cell signaling and apoptosis. The m-nitro-Tyr residue enhances the peptide's ability to be recognized and processed by these enzymes.

Case Studies and Research Findings

- Protease Inhibition :

- Cancer Therapeutics :

- Nanoparticle Targeting :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C54H84N18O16 |

| Molar Mass | 1241.36 g/mol |

| CAS Number | 174838-79-0 |

| Storage Temperature | < -15°C |

| Biological Activity | Description |

|---|---|

| Protease Substrate | Yes |

| Cancer Cell Inhibition | Yes |

| Selective Binding | Yes |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84N18O16.C2HF3O2/c1-27(2)22-36(49(82)64-29(5)44(77)69-37(50(83)70-38(52(85)86)25-42(75)76)23-30-17-18-40(73)39(24-30)72(87)88)65-41(74)26-63-46(79)33(15-10-20-61-53(57)58)67-47(80)34(14-8-9-19-55)68-51(84)43(28(3)4)71-48(81)35(16-11-21-62-54(59)60)66-45(78)31-12-6-7-13-32(31)56;3-2(4,5)1(6)7/h6-7,12-13,17-18,24,27-29,33-38,43,73H,8-11,14-16,19-23,25-26,55-56H2,1-5H3,(H,63,79)(H,64,82)(H,65,74)(H,66,78)(H,67,80)(H,68,84)(H,69,77)(H,70,83)(H,71,81)(H,75,76)(H,85,86)(H4,57,58,61)(H4,59,60,62);(H,6,7)/t29-,33-,34-,35-,36-,37-,38-,43-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYLPYLYCGEZDO-CDIRBOSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H85F3N18O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.